N-[(oxolan-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N-[(oxolan-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a structurally complex molecule featuring a piperidine core modified with a thiophene-2-sulfonyl group and an ethanediamide linker bridging a tetrahydropyran (oxolane) methyl substituent.
Properties
IUPAC Name |
N'-(oxolan-2-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S2/c22-17(18(23)20-13-15-6-3-11-26-15)19-9-8-14-5-1-2-10-21(14)28(24,25)16-7-4-12-27-16/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOJHGIIGWHNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The oxolane moiety can be introduced through the reaction of an appropriate alcohol with an epoxide. The thiophene-sulfonyl-piperidine fragment is usually synthesized via a sulfonylation reaction, where thiophene is treated with a sulfonyl chloride in the presence of a base. The final step involves coupling these intermediates under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-N’-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Analogues
Piperidine derivatives are well-documented in opioid receptor modulation. For example, N-phenyl-N-(piperidin-4-ylmethyl)propionamide () shares a piperidine core and amide linkage but lacks the thiophene sulfonyl and oxolane groups. Key differences include:
- Hydrophobicity : The thiophene sulfonyl group in the target compound enhances hydrophobicity compared to phenyl or benzyl substituents in analogues like those in .
- Synthetic Complexity : The oxolane methyl group introduces additional synthetic steps, such as reductive amination or THP protection/deprotection, as seen in .
Table 1: Comparison of Piperidine Derivatives
Thiophene Sulfonyl-Containing Compounds
The thiophene sulfonyl group is rare in the provided evidence but resembles thioamide synthesis strategies (). For instance, thiobenzimidazolone derivatives (, Ref. Key contrasts include:
- Reactivity : Sulfonyl groups are less nucleophilic than thioamides, reducing susceptibility to hydrolysis but increasing steric bulk.
- Binding Affinity : The sulfonyl group may engage in hydrogen bonding with proteases or kinases, as seen in sulfonamide-based inhibitors (e.g., HIV protease inhibitors) .
Ethanediamide Linkers
Ethanediamide (oxalamide) linkers are less common than single amide bonds in the cited literature. However, N,N′-diaryl ethanediamides (analogous to ’s Schiff base derivatives) exhibit conformational rigidity, which could enhance selectivity for specific receptor subtypes.
Research Findings and Gaps
- Synthetic Feasibility : The compound’s synthesis likely involves multi-step sequences, such as sulfonylation of piperidine (using thiophene-2-sulfonyl chloride) followed by amide coupling ().
- Pharmacological Data: No direct activity data are available, but structurally related 4-anilidopiperidines () show nanomolar affinity for opioid receptors (e.g., μ-opioid IC₅₀ = 12 nM for compound 8 in ).
- SAR Insights: The thiophene sulfonyl group may mimic tyrosine sulfation in endogenous peptides, a critical interaction for receptor activation .
Table 2: Hypothetical Activity Comparison
*Hypothetical values based on structural analogs.
Biological Activity
N-[(oxolan-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound notable for its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic implications is essential for advancing its application in medicinal chemistry.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound primarily involves interactions with various biological targets, including receptors and enzymes that mediate significant physiological processes. Preliminary studies indicate that it may exhibit effects on nitric oxide synthase pathways, which are crucial for vascular functions and immune responses .
Pharmacological Properties
The compound has shown promise in several pharmacological contexts:
- Nitric Oxide Production : It enhances nitric oxide (NO) synthesis, which plays a critical role in vascular relaxation and inflammatory responses .
- Inhibition of Tumor Growth : Research suggests that it may possess antitumor properties through the modulation of NO pathways, impacting tumor cell proliferation and survival .
Data Table: Biological Activity Summary
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound demonstrated its potential to inhibit the growth of various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may act as a cytotoxic agent against specific tumor types.
Case Study 2: Vascular Effects
Another investigation focused on the vascular effects of this compound revealed that it significantly increased endothelial nitric oxide levels, promoting vasodilation in isolated rat aortic rings. This finding supports its potential use in treating conditions related to impaired vascular function.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Mechanistic Insights : The compound's ability to enhance NO production was linked to the activation of endothelial nitric oxide synthase (eNOS), suggesting a pathway that could be targeted for therapeutic interventions .
- Safety Profile : Toxicology assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical models .
- Bioavailability : Pharmacokinetic studies revealed adequate absorption and distribution characteristics, making it a suitable candidate for further development in clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
